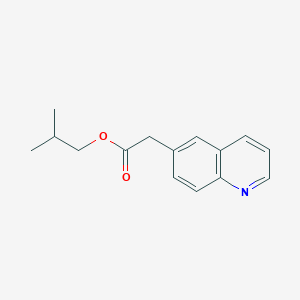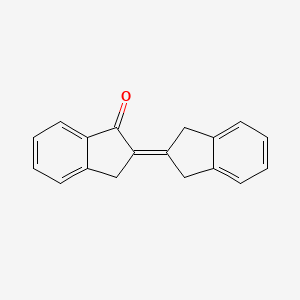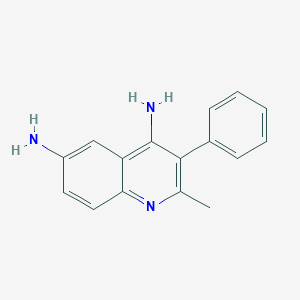
Isobutyl 2-(quinolin-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-(quinolin-6-yl)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(quinolin-6-yl)acetate typically involves the esterification of 2-(quinolin-6-yl)acetic acid with isobutyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
2-(quinolin-6-yl)acetic acid+isobutyl alcoholacid catalystIsobutyl 2-(quinolin-6-yl)acetate+water
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the purification process.
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl 2-(quinolin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Isobutyl 2-(quinolin-6-yl)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Isobutyl 2-(quinolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- Quinoline-2-carboxylic acid
- Quinoline-6-carboxylic acid
- Isobutyl 2-(quinolin-2-yl)acetate
Comparison: Isobutyl 2-(quinolin-6-yl)acetate is unique due to its specific substitution pattern at the 6-position of the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline derivatives. For example, the position of the isobutyl acetate group can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-methylpropyl 2-quinolin-6-ylacetate |
InChI |
InChI=1S/C15H17NO2/c1-11(2)10-18-15(17)9-12-5-6-14-13(8-12)4-3-7-16-14/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
VGUWOPDPSIPIEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CC1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)





![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)

